molecular formula C12H9BrN2O5S B5097679 N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide

N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B5097679
M. Wt: 373.18 g/mol
InChI Key: DEGBGGINHXTVNO-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is an organic compound that features a bromine atom, a hydroxyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide typically involves the bromination of a phenolic compound followed by nitration and sulfonamidation One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, followed by nitration using nitric acid and sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics or anti-inflammatory agents.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and DNA. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-4-hydroxyphenyl)acetamide: Similar structure but lacks the nitro and sulfonamide groups.

    N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide: Similar structure but with a fluorine atom instead of a nitro group.

Uniqueness

N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O5S/c13-11-6-8(4-5-12(11)16)14-21(19,20)10-3-1-2-9(7-10)15(17)18/h1-7,14,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBGGINHXTVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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